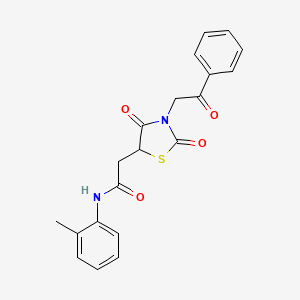

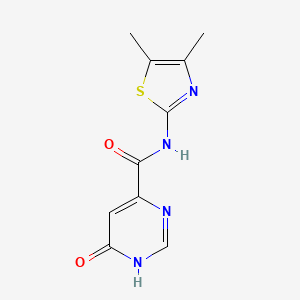

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. The molecule contains several functional groups, including a carboxamide, a hydroxypyrimidine, and a dimethylthiazol moiety, which contribute to its unique chemical and physical properties.

Synthesis Analysis

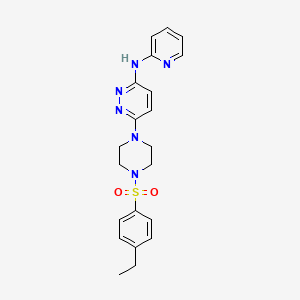

The synthesis of related compounds often involves multiple steps, including the formation of pyrimidine and thiazole rings followed by their functionalization. For instance, Shahinshavali et al. (2021) described an alternative route for synthesizing a closely related compound by coupling between 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol (Shahinshavali et al., 2021). This method highlights the complexity and specificity required in the synthesis of such molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has been elucidated through various analytical techniques. For example, Ji (2006) synthesized a compound and determined its crystal structure through X-ray diffraction, offering insights into the spatial arrangement of the molecule's atoms and the bond lengths and angles (Ji, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are significantly influenced by their functional groups. The presence of a carboxamide group, for example, can engage in hydrogen bonding and other interactions, which may be critical for its biological activities. Lombardo et al. (2004) explored substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, demonstrating potent Src/Abl kinase inhibition due to these interactions (Lombardo et al., 2004).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of these compounds. These properties are influenced by the molecule's overall structure and functional groups. The study by Ji (2006) also contributes to understanding these aspects by providing detailed crystallographic data, which can help predict solubility and stability (Ji, 2006).

Chemical Properties Analysis

The reactivity of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide towards various reagents, its potential as a ligand in coordination chemistry, and its behavior under different chemical conditions can be inferred from studies on similar molecules. The work by Shahinshavali et al. (2021) provides insight into the chemical versatility and reactivity of the thiazole and pyrimidine moieties (Shahinshavali et al., 2021).

Aplicaciones Científicas De Investigación

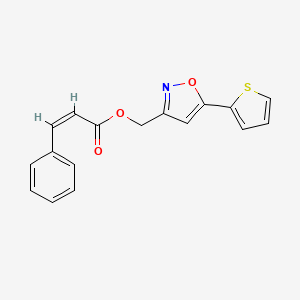

Synthesis of Heterocyclic Compounds

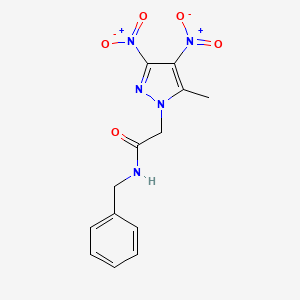

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) was discussed, highlighting the importance of specific substituents for biological activity (Rahmouni et al., 2016).

Heterocyclic Synthesis Utilizing Enaminonitriles : The use of enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives was explored. These compounds were characterized by spectral data and elemental analyses, contributing to the field of heterocyclic chemistry (Fadda et al., 2012).

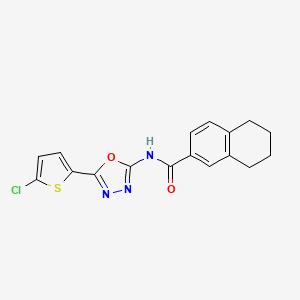

Anti-Inflammatory and Analgesic Agents : Benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds were screened as COX-1/COX-2 inhibitors, comparing their effects to standard drugs (Abu‐Hashem et al., 2020).

Synthesis and Prognosis of Anti-inflammatory Activity : A study on 2-substituted tetrahydrobenzo[thieno]pyrimidine-4(3H)-one demonstrated a modified method for synthesis, along with a preliminary prognosis of anti-inflammatory activity. This approach identified promising compounds for further biological activity studies (Chiriapkin et al., 2021).

Src/Abl Kinase Inhibitors with Antitumor Activity : Substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines, offering insights into the development of oncology medications (Lombardo et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), are known to be reduced by mitochondrial dehydrogenases

Mode of Action

Compounds with similar structures, such as mtt, are reduced by mitochondrial dehydrogenases to form a water-insoluble blue formazan . This process is used as an indicator of cell viability and metabolic activity.

Biochemical Pathways

The reduction of similar compounds like mtt is known to involve mitochondrial dehydrogenases

Result of Action

The reduction of similar compounds like mtt by mitochondrial dehydrogenases is used as an indicator of cell viability and metabolic activity

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-5-6(2)17-10(13-5)14-9(16)7-3-8(15)12-4-11-7/h3-4H,1-2H3,(H,11,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJBHMPSVJHAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=O)NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2498625.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)